molecular formula C9H9BrF2O B15308240 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol

Cat. No.: B15308240
M. Wt: 251.07 g/mol
InChI Key: RYVQLJNGGCUSIX-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C9H9BrF2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine and methyl groups, and the ethan-1-ol moiety is substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methylphenylmethanol, is brominated using bromine in the presence of a catalyst to yield 3-bromo-2-methylphenylmethanol.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 2-(3-azido-2-methylphenyl)-2,2-difluoroethan-1-ol or 2-(3-thiocyanato-2-methylphenyl)-2,2-difluoroethan-1-ol.

    Oxidation: Formation of 2-(3-bromo-2-methylphenyl)-2,2-difluoroethanone.

    Reduction: Formation of 2-(2-methylphenyl)-2,2-difluoroethan-1-ol.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylphenylmethanol: Similar structure but lacks the difluoroethan-1-ol moiety.

    2-(3-Bromo-2-methylphenyl)ethanamine: Contains an amine group instead of the hydroxyl group.

    2-(3-Bromo-2-methylphenyl)ethanone: Contains a ketone group instead of the hydroxyl group.

Uniqueness

2-(3-Bromo-2-methylphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2,2-difluoroethanol

InChI

InChI=1S/C9H9BrF2O/c1-6-7(9(11,12)5-13)3-2-4-8(6)10/h2-4,13H,5H2,1H3

InChI Key

RYVQLJNGGCUSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CO)(F)F

Origin of Product

United States

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